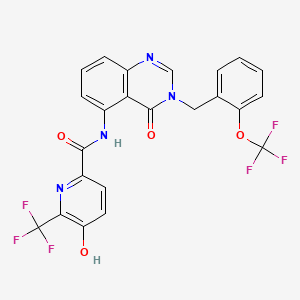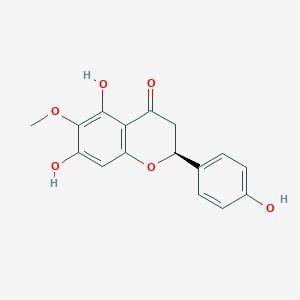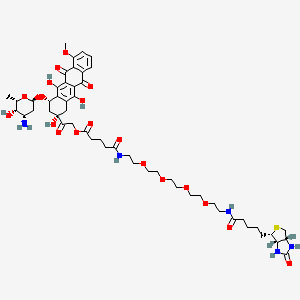
Biotin-doxorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-doxorubicin is a conjugate of biotin (a vitamin also known as vitamin B7) and doxorubicin (a widely used chemotherapeutic agent). This compound leverages the high affinity of biotin for biotin receptors, which are often overexpressed in cancer cells, to enhance the targeted delivery of doxorubicin to tumor sites. This targeted approach aims to improve the efficacy of doxorubicin while minimizing its systemic toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of biotin-doxorubicin typically involves the conjugation of biotin to doxorubicin through a linker. One common method is the use of a biotinylated linker that reacts with the amine group of doxorubicin. The reaction conditions often involve mild temperatures and neutral pH to preserve the integrity of both molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The production process must adhere to stringent quality control measures to ensure the safety and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-doxorubicin can undergo various chemical reactions, including:
Oxidation: Doxorubicin can be oxidized, leading to the formation of reactive oxygen species (ROS).
Reduction: The quinone moiety in doxorubicin can be reduced under certain conditions.
Substitution: The amine group in doxorubicin can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ROS and oxidized doxorubicin derivatives.
Reduction: Reduced forms of doxorubicin.
Substitution: Substituted derivatives of doxorubicin with different functional groups.
Wissenschaftliche Forschungsanwendungen
Biotin-doxorubicin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study drug conjugation and targeted delivery systems.
Biology: Employed in cellular studies to investigate the uptake and efficacy of targeted drug delivery.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a targeted chemotherapeutic agent for various cancers.
Industry: Applied in the development of advanced drug delivery systems and nanomedicine.
Wirkmechanismus
Biotin-doxorubicin exerts its effects through a combination of biotin receptor-mediated targeting and the cytotoxic action of doxorubicin. The biotin moiety binds to biotin receptors on cancer cells, facilitating the uptake of the conjugate. Once inside the cell, doxorubicin intercalates with DNA, inhibits topoisomerase II, and generates ROS, leading to DNA damage and cell death. This targeted approach enhances the accumulation of doxorubicin in tumor cells while reducing its impact on healthy tissues .
Vergleich Mit ähnlichen Verbindungen
Biotin-doxorubicin can be compared with other biotin-conjugated chemotherapeutic agents and doxorubicin derivatives:
Biotin-paclitaxel: Another biotin-conjugated chemotherapeutic agent that targets biotin receptors.
Doxil: A liposomal formulation of doxorubicin designed to enhance drug delivery and reduce toxicity.
Biotin-gemcitabine: A biotin-conjugated form of gemcitabine used for targeted cancer therapy.
Uniqueness: this compound is unique in its dual approach of leveraging biotin receptor targeting and the potent cytotoxicity of doxorubicin. This combination aims to improve therapeutic outcomes by enhancing drug delivery to cancer cells and minimizing systemic side effects.
Eigenschaften
Molekularformel |
C52H71N5O19S |
|---|---|
Molekulargewicht |
1102.2 g/mol |
IUPAC-Name |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C52H71N5O19S/c1-28-46(62)31(53)23-40(75-28)76-34-25-52(68,24-30-42(34)50(66)44-43(48(30)64)47(63)29-7-5-8-33(69-2)41(29)49(44)65)36(58)26-74-39(61)12-6-11-38(60)55-14-16-71-18-20-73-22-21-72-19-17-70-15-13-54-37(59)10-4-3-9-35-45-32(27-77-35)56-51(67)57-45/h5,7-8,28,31-32,34-35,40,45-46,62,64,66,68H,3-4,6,9-27,53H2,1-2H3,(H,54,59)(H,55,60)(H2,56,57,67)/t28-,31-,32-,34-,35-,40-,45-,46+,52-/m0/s1 |
InChI-Schlüssel |
YVYPMNQETRWBLT-UDMZLYAZSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


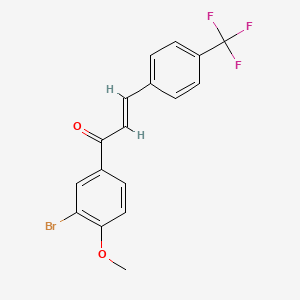
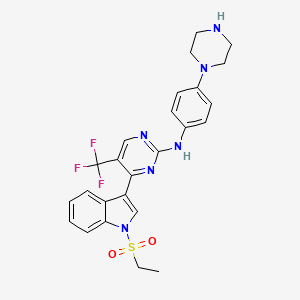
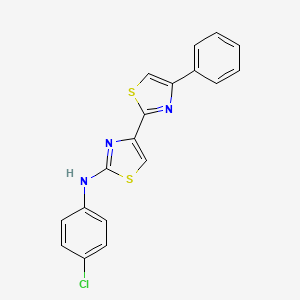
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)

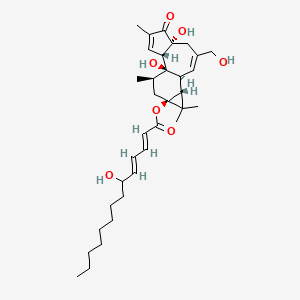
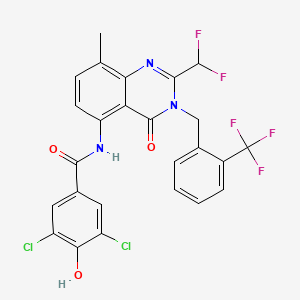
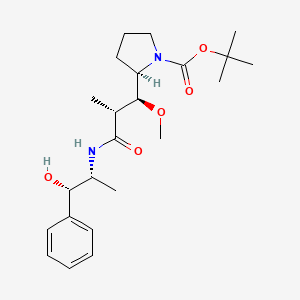
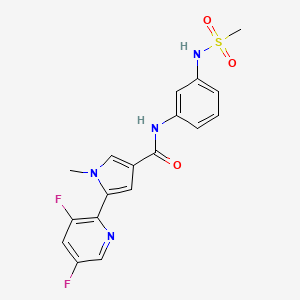
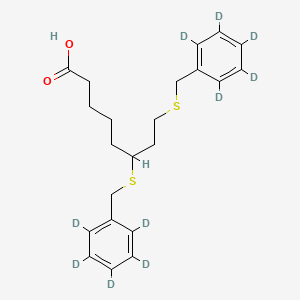
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
